molecular formula C19H12N2O B2472522 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 19591-15-2

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

Cat. No.: B2472522
CAS No.: 19591-15-2
M. Wt: 284.318
InChI Key: MIJNQOWYQBLHCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one typically involves the fusion of benzimidazole and isoquinoline moieties. One of the common synthetic routes includes the use of metal reagents or catalysts to facilitate the formation of the heterocyclic structure . The reaction conditions often require high temperatures and specific solvents to ensure the proper formation of the compound.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex heterocycles generally involves scalable processes that can be adapted from laboratory-scale reactions. These methods prioritize cost-effectiveness, product selectivity, and purity, often incorporating green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an aryl hydrocarbon receptor (AhR) agonist, binding to the receptor and inducing its nuclear translocation. This interaction can lead to the modulation of gene expression and various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNQOWYQBLHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987299
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67920-93-8
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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